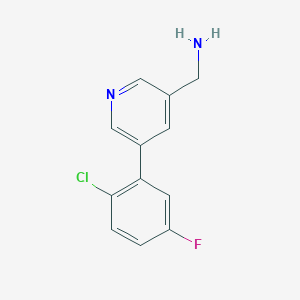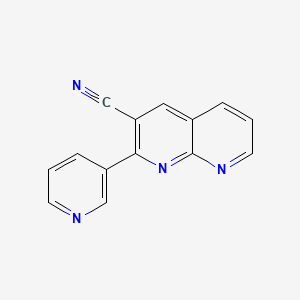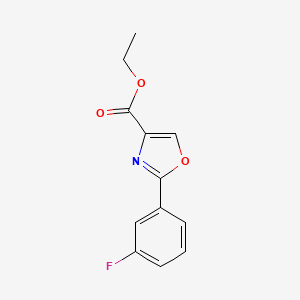![molecular formula C12H13N3O2 B11873961 ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate typically involves the reaction of indole-3-carboxaldehyde with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the desired product with high yield. The reaction can be represented as follows:
Indole-3-carboxaldehyde+Ethyl carbamate→Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of such reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Ethyl N-[(Z)-1H-indol-3-ylmethylamino]carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, and the presence of the carbamate group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can be compared with other indole-based carbamates, such as:
- Mthis compound
- Propyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
These compounds share similar structural features but differ in the alkyl group attached to the carbamate. The ethyl derivative may exhibit different physical and chemical properties, such as solubility and reactivity, compared to its methyl and propyl counterparts. This uniqueness can be attributed to the specific interactions of the ethyl group with the surrounding environment.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)15-14-8-9-7-13-11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3,(H,15,16)/b14-8- |
Clave InChI |
VBGDKFQXGPPXFG-ZSOIEALJSA-N |
SMILES isomérico |
CCOC(=O)N/N=C\C1=CNC2=CC=CC=C21 |
SMILES canónico |
CCOC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)






![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)

